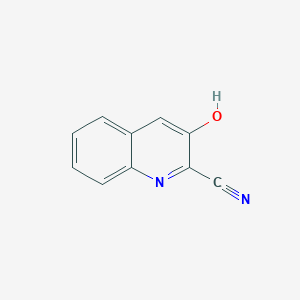

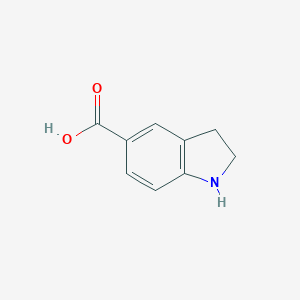

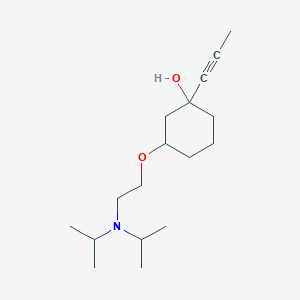

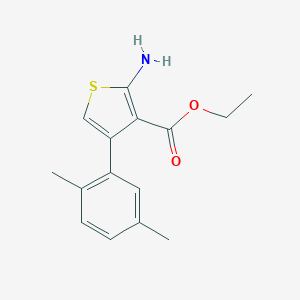

Ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, Ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate, is a thiophene derivative, which is a class of heterocyclic compounds that have been extensively studied due to their interesting chemical properties and potential applications in various fields. While the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and characterized, providing insights into the behavior and properties that could be extrapolated to the compound .

Synthesis Analysis

The synthesis of related thiophene derivatives often involves multicomponent reactions or condensation reactions. For instance, a multicomponent reaction was used to synthesize Ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate under mild conditions . Similarly, Ethyl 4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate was synthesized by condensation of ethyl-4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate and 2,4-dinitrophenylhydrazine . These methods could potentially be adapted for the synthesis of Ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often elucidated using techniques such as X-ray diffraction, NMR, and FT-IR spectroscopy. For example, the crystal and molecular structure of 2-Amino-3-Ethyl Carboxamido-4-Metyl-5-Carboxy Ethyl Thiophene was investigated using single-crystal X-ray diffraction data . Density functional theory (DFT) calculations are also commonly used to predict the molecular geometry and vibrational frequencies, as seen in the studies of various thiophene derivatives .

Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions, including condensation, substitution, and cyclization reactions. The Dieckmann reaction was mentioned as a key step in the synthesis of amino-trifluoromethyl-thiophenecarboxylate esters . Additionally, ketene dithioacetal was used as an intermediate for the synthesis of poly-substituted 3-aminothiophenes . These reactions highlight the reactivity of thiophene derivatives and their potential for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are closely related to their molecular structure. The vibrational analysis of these compounds provides information about their stability and the presence of intra- and intermolecular interactions . The thermodynamic parameters indicate whether the formation of these compounds is exothermic and spontaneous at room temperature . Additionally, spectroscopic properties such as UV-Vis absorption maxima can be calculated using TD-DFT to understand the electronic transitions within the molecule .

科学的研究の応用

Thiophene Derivatives and Their Applications

Thiophene and its derivatives have been explored in various scientific research areas due to their significant chemical properties and potential applications. For example, thiophene analogues have been studied for their potential carcinogenicity and biological activities. Studies on thiophene derivatives, such as those focusing on carcinogens benzidine and 4-aminobiphenyl, have synthesized and evaluated thiophene analogues for potential carcinogenicity, indicating the chemical and biological behavior of these compounds and their possible implications for inducing tumors in vivo (Ashby et al., 1978).

Chemical Synthesis and Modification Using Thiophene-Based Compounds

The synthesis and properties of thiophene-based compounds, such as 2-mono- and 2,3-disubstituted thiochromones, have been integrated and described systematically. This includes methods of synthesis, chemical reactivity, and biological activity. The analysis indicates that chemical transformations of thiochromones, including functional derivatives, are rarely accompanied by thiopyrone ring opening, distinguishing these compounds from representatives of the chromone system and highlighting their potential stability and utility in various applications (Sosnovskikh, 2018).

Potential Applications in Biotechnology and Medicine

While the direct applications of "Ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate" were not identified in the search, the exploration of thiophene derivatives in biotechnology and medicine suggests potential areas of interest. For example, thiolated polymers, which can include thiophene derivatives, have been developed for tissue engineering applications. These materials have been shown to support proliferation and differentiation of various cell types, indicating the potential biomedical applications of thiophene-based compounds in developing biocompatible scaffolds for tissue regeneration (Gajendiran et al., 2018).

Safety And Hazards

特性

IUPAC Name |

ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c1-4-18-15(17)13-12(8-19-14(13)16)11-7-9(2)5-6-10(11)3/h5-8H,4,16H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPSZGZTWODVJET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=C(C=CC(=C2)C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70358005 |

Source

|

| Record name | ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate | |

CAS RN |

15854-09-8 |

Source

|

| Record name | ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。